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Compound of Interest

Compound Name: C25H19CI2N305

Cat. No.: B12628054

Disclaimer: The provided chemical formula, C25H19CI2N305, does not correspond to any
publicly documented kinase inhibitor in the searched scientific literature and chemical
databases. The following information is provided for AT7519, a well-characterized small
molecule inhibitor of multiple cyclin-dependent kinases (CDKSs), which is a dichloro-substituted
compound and serves as a relevant example for the user's topic of interest. The molecular
formula for AT7519 free base is C16H17CI2N502.

Introduction to AT7519

AT7519 is a potent, ATP-competitive small molecule inhibitor that targets multiple cyclin-
dependent kinases (CDKSs).[1][2] CDKs are a family of serine/threonine kinases that play a
crucial role in regulating the cell cycle, transcription, and apoptosis.[3][4] Dysregulation of CDK
activity is a common feature in many cancers, making them attractive targets for therapeutic
intervention.[3] AT7519 has demonstrated significant anti-proliferative activity in a wide range of
human tumor cell lines and has been evaluated in clinical trials for various cancers.[1][5][6]

These application notes provide an overview of the biochemical and cellular activity of AT7519,
along with protocols for its use in common experimental assays.

Quantitative Data

The inhibitory activity of AT7519 has been characterized against various kinases and cancer
cell lines. The following tables summarize the key quantitative data.
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Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target IC50 (nM) Assay Format
CDK1/cyclin B 210 Radiometric
CDK2/cyclin E 47 Radiometric
CDK3/cyclin E >10,000 Not specified
CDK4/cyclin D1 100 ELISA
CDK5/p25 13 DELFIA
CDKe6/cyclin D3 170 ELISA
CDK7/cyclin H/IMAT1 >10,000 Not specified
CDKO9/cyclin T1 <10 Radiometric
GSK3f3 89 Radiometric

Data sourced from multiple references.[1][2][7]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)
HCT116 Colon Carcinoma 82

HT29 Colorectal Adenocarcinoma Not specified
A2780 Ovarian Carcinoma 350

MCF-7 Breast Adenocarcinoma 40

SW620 Colorectal Adenocarcinoma 940

MM.1S Multiple Myeloma 500

U266 Multiple Myeloma 500

MYCN-amplified

Neuroblastoma 386 (median)
Neuroblastoma

Non-MYCN-amplified

Neuroblastoma 1227 (median)
Neuroblastoma

Data sourced from multiple references.[1][8][9]

Signaling Pathway

AT7519 primarily targets CDKs, which are central regulators of the cell cycle. The diagram
below illustrates the points of inhibition by AT7519 in the CDK signaling pathway.
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AT7519 inhibits multiple CDKs, leading to cell cycle arrest and inhibition of transcription.
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Experimental Protocols

The following are representative protocols for evaluating the activity of AT7519.

In Vitro Kinase Assay (Radiometric Filter Binding
Format)

This protocol is a general method for assessing the inhibitory activity of AT7519 against a
specific CDK.

Materials:

o Purified active CDK/cyclin enzyme
» Specific peptide substrate

e AT7519 (dissolved in DMSO)

e [y-32P]ATP or [y-P]ATP

e Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgClz, 1 mM DTT, 1 mM EGTA,
0.02% Triton X-100)

e Phosphocellulose filter plates

e Wash buffer (e.g., 75 mM phosphoric acid)
 Scintillation counter and scintillant
Procedure:

o Prepare serial dilutions of AT7519 in kinase reaction buffer containing a final DMSO
concentration of 2.5%.

e In a 96-well plate, add the diluted AT7519 or vehicle control (DMSO).

o Add the purified CDK/cyclin enzyme and the specific peptide substrate to each well.
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« Initiate the kinase reaction by adding [y-32P]ATP or [y-3P]ATP.
¢ Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

» Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA, pH 8.0) or by spotting the
reaction mixture onto the phosphocellulose filter plate.

o Wash the filter plate extensively with the wash buffer to remove unincorporated radiolabeled
ATP.

o Dry the filter plate and add scintillant to each well.
o Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition for each AT7519 concentration and determine the IC50 value
using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the anti-proliferative effect of AT7519 on cancer cell lines.[9]
Materials:

Human cancer cell lines

o Complete cell culture medium

e AT7519 (dissolved in DMSO)

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:
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e Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

o Prepare serial dilutions of AT7519 in complete cell culture medium. The final DMSO
concentration should be kept low (e.g., <0.5%).

e Remove the old medium from the cells and add the medium containing different
concentrations of AT7519 or vehicle control (DMSO).

¢ Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% COz2 incubator.

e Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert
MTT to formazan crystals.

e Add the solubilization buffer to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a
microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase
inhibitor like AT7519.
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A typical workflow for the preclinical evaluation of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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